Epilubimin

Description

Chemical Identification and Structural Characterization

Molecular Formula and Elemental Composition

Epilubimin possesses the molecular formula C₁₅H₂₄O₂, establishing it as a sesquiterpenoid with fifteen carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms. The compound exhibits a molecular weight of 236.35 grams per mole, which corresponds to its classification within the sesquiterpenoid family of natural products. The elemental composition reflects the characteristic three-isoprene unit structure typical of sesquiterpenoids, with the additional oxygen functionalities providing unique chemical reactivity patterns.

The chemical identification of this compound is further supported by its Chemical Abstracts Service registry number 64024-09-5, which provides unambiguous identification within chemical databases. The compound demonstrates the typical carbon-to-hydrogen ratio expected for sesquiterpenoid structures, while the presence of two oxygen atoms indicates the incorporation of hydroxyl and carbonyl functional groups that contribute to its biological activity and chemical behavior.

Table 1: Fundamental Chemical Properties of this compound

Stereochemical Configuration and Isomerism

The stereochemical complexity of this compound arises from its spirovetivane framework, which contains multiple chiral centers that determine its three-dimensional structure and biological properties. Research has established the presence of several stereogenic centers within the molecule, contributing to its specific spatial arrangement and distinguishing it from related sesquiterpenoid isomers. The compound exhibits a pronounced negative Cotton effect, indicating specific optical activity that reflects its absolute stereochemical configuration.

Comparative studies with related compounds have revealed that this compound exists as a distinct stereoisomer within the lubimin family of natural products. The stereochemical relationship between this compound and its structural analog lubimin has been extensively investigated using nuclear magnetic resonance spectroscopy, which has enabled researchers to definitively assign the relative configurations at key carbon centers. These investigations have demonstrated that this compound represents the 10-epimer of lubimin, with the critical stereochemical difference occurring at the carbon-10 position.

The configurational analysis of this compound has been facilitated through chemical correlation studies, where the compound has been converted to known derivatives through selective chemical transformations. Baeyer-Villiger oxidation reactions followed by reduction processes have provided access to related structures that confirm the stereochemical assignments. The spirovetivane framework of this compound constrains the molecular geometry, resulting in specific conformational preferences that influence its spectroscopic properties and chemical reactivity patterns.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy has proven essential for determining the complete structure of this compound, providing detailed information about carbon framework connectivity and stereochemical relationships. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that distinguish this compound from its structural analogs, particularly in the chemical shift regions corresponding to methyl groups and carbinyl protons. The spectroscopic investigations have utilized both one-dimensional and two-dimensional nuclear magnetic resonance techniques to establish complete structural assignments.

Carbon-13 nuclear magnetic resonance spectroscopy has provided crucial information about the carbon skeleton of this compound, revealing signals consistent with the spirovetivane framework. The spectrum displays characteristic resonances for carbonyl carbon, carbinyl carbon, and various methylene and methyl carbon environments. Specific chemical shift values have been assigned to individual carbon atoms through correlation experiments, enabling complete structural characterization.

The stereochemical features of this compound have been extensively studied using nuclear magnetic resonance coupling patterns and nuclear Overhauser effect measurements. These experiments have provided definitive evidence for the spatial relationships between different parts of the molecule, confirming the proposed three-dimensional structure. The nuclear magnetic resonance data have been compared with those of related compounds to establish the stereochemical differences that distinguish this compound within the sesquiterpenoid family.

Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Profiling

Mass spectrometry analysis of this compound has confirmed its molecular weight and provided fragmentation patterns characteristic of the spirovetivane structural framework. High-resolution mass spectrometry measurements have established the exact molecular mass as 236.1776 daltons, consistent with the proposed molecular formula C₁₅H₂₄O₂. The mass spectrometric fragmentation pathways provide insights into the structural features and stability of different molecular regions.

Liquid chromatography-mass spectrometry profiling has enabled the identification of this compound in complex biological matrices and has facilitated its separation from closely related metabolites. Predicted liquid chromatography-mass spectrometry spectra have been generated using computational methods, providing reference data for compound identification and characterization. The collision-induced dissociation patterns reveal specific fragmentation pathways that are characteristic of the spirovetivane framework.

Table 2: Mass Spectrometry Characteristics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Exact Mass | 236.1776 Da | |

| Ionization Mode | Negative/Positive | |

| Collision Energy | 40 eV | |

| Instrument Type | Quadrupole Time-of-Flight | |

| Molecular Ion | [M]⁺ at m/z 236 |

Infrared and Ultraviolet Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The infrared spectrum displays broad absorption around 3410 wavenumbers, indicating the presence of hydroxyl group functionality. Additional absorption bands at 3060, 2940, 2865, and 2730 wavenumbers correspond to carbon-hydrogen stretching vibrations characteristic of the sesquiterpenoid framework.

The presence of carbonyl functionality in this compound is confirmed by infrared absorption at 1645 wavenumbers, consistent with the aldehyde group identified through nuclear magnetic resonance analysis. Additional bands at 892 wavenumbers indicate the presence of alkene functionality, supporting the proposed structure containing isopropenyl substituents. The infrared spectroscopic data provide complementary evidence for the functional group assignments derived from nuclear magnetic resonance studies.

Ultraviolet spectroscopy analysis has revealed absorption characteristics that reflect the electronic transitions within the this compound molecule. The compound exhibits a pronounced negative Cotton effect with absorption maxima at 336, 324, and 300 nanometers, indicating specific chromophoric features related to the carbonyl and alkene functionalities. These optical properties distinguish this compound from related sesquiterpenoids and provide additional confirmation of its structural assignments.

Comparative Structural Analysis with Related Sesquiterpenoids

Lubimin and Isolubimin Analogues

The structural relationship between this compound and lubimin represents a fundamental aspect of sesquiterpenoid chemistry, as these compounds differ primarily in their stereochemical configuration at the carbon-10 position. Lubimin, with the molecular formula C₁₅H₂₄O₂ identical to this compound, exhibits distinct nuclear magnetic resonance characteristics that enable differentiation between these stereoisomers. The comparative analysis reveals that while both compounds share the same connectivity pattern, their three-dimensional arrangements result in significantly different biological and chemical properties.

Isolubimin represents another closely related analog within this structural family, possessing the same molecular framework but exhibiting different stereochemical relationships. The isolation and characterization of isolubimin from natural sources have provided additional insights into the biosynthetic pathways leading to these related structures. Chemical correlation studies have established the relationships between this compound, lubimin, and isolubimin through selective transformations that interconvert these stereoisomers under controlled conditions.

Table 3: Comparative Analysis of Lubimin-Related Sesquiterpenoids

The biosynthetic relationships between these compounds have been investigated through feeding experiments and enzymatic studies, revealing the pathways responsible for their formation in plant tissues. These investigations have demonstrated that this compound and related compounds arise through common biosynthetic intermediates, with specific enzyme-catalyzed reactions determining the final stereochemical outcomes. The structural similarities and differences among these compounds provide insights into the evolutionary and biochemical factors that influence sesquiterpenoid diversity.

Vetivane and Spirovetivane Derivatives

This compound belongs to the broader family of spirovetivane sesquiterpenoids, which are characterized by their distinctive spirocyclic framework and specific stereochemical arrangements. The spirovetivane structure represents a unique architectural motif within sesquiterpenoid chemistry, featuring a spiro carbon center that connects two ring systems in a specific three-dimensional arrangement. Comparative analysis with other spirovetivane derivatives reveals the structural diversity possible within this framework while maintaining the characteristic spirocyclic core.

The relationship between this compound and vetivane-type sesquiterpenoids extends beyond simple structural similarity to encompass shared biosynthetic pathways and evolutionary origins. Research has identified numerous spirovetivane-type compounds that exhibit variations in substitution patterns, oxidation states, and stereochemical configurations while maintaining the fundamental spirocyclic architecture. These comparative studies have revealed the structural features that are essential for biological activity and those that can be modified without significant impact on function.

Recent investigations of spirovetivane sesquiterpenoids have employed sophisticated analytical techniques to establish structure-activity relationships and understand the factors governing their formation. The configurational analysis of these compounds requires careful consideration of multiple stereochemical elements, including the orientation of substituents around the spiro center and the conformational preferences of the ring systems. Electronic circular dichroism spectroscopy has proven particularly valuable for distinguishing between closely related spirovetivane derivatives and establishing their absolute configurations.

Structure

3D Structure

Properties

CAS No. |

64024-09-5 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

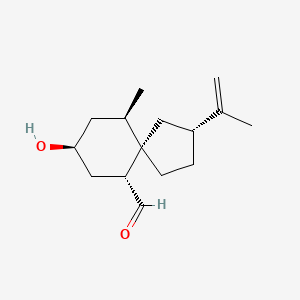

8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |

InChI Key |

CEVNHRPKRNTGKO-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |

Canonical SMILES |

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

Synonyms |

epilubimin |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation of Epilubimin

Pathogen Inoculation and Plant Material Preparation

The biosynthesis of this compound is induced in potatoes through fungal inoculation. In a representative protocol, Alternaria solani is cultured in Erlenmeyer flasks containing Medium T (composition unspecified) for 10–12 days at ambient conditions. The resulting mycelial suspension is homogenized and introduced into Roux bottles (100 mL per bottle) for further growth. Fresh potato tubers (30 kg batches) are surface-sterilized, sliced, and inoculated with the fungal suspension. The interaction between the plant tissue and pathogen triggers the production of stress metabolites, including this compound.

Metabolite Extraction and Preliminary Purification

After a 48-hour incubation period, the diffusate from inoculated potatoes is extracted with diethyl ether, yielding approximately 310 mg of crude extract per 30 kg of tuber tissue. The extract undergoes column chromatography on silica gel (Camag DF5, 1 g adsorbent per mg of extract) using methanol/diethyl ether (5:95 v/v) as the eluent. Fractions are collected in 25 mL increments and analyzed via thin-layer chromatography (TLC) with vanillin-phosphoric acid staining. This compound-containing fractions (e.g., fractions 41–48) are identified by their distinct red coloration upon staining and consolidated for further purification.

Refinement via Rechromatography

Initial chromatography isolates this compound as a minor component alongside lubimin (a structural analog) and other sesquiterpenoids. Rechromatography of pooled fractions (e.g., 41–48) using isopropanol/ethyl acetate (5:95 v/v) enhances purity. The final yield of 2-epilubimin (1) from 30 kg of potatoes is approximately 9.4 mg, highlighting the compound’s low natural abundance.

Chemical Synthesis and Derivatization

Sodium Borohydride Reduction of 2-Epilubimin

2-Epilubimin (1) serves as a precursor for synthesizing 15-dihydro-2-epilubimin (3). In a standardized procedure, 1 mg of 1 is treated with excess sodium borohydride (NaBH4) in methanol at 0–4°C. The reaction progresses over several hours, after which the mixture is acidified and extracted with diethyl ether. The organic phase is concentrated, yielding 15-dihydro-2-epilubimin as a viscous oil. TLC analysis (Rf = 0.26 in isopropanol/ethyl acetate 5:95) confirms the reduction product’s identity.

Microbial Biotransformation

This compound’s reactivity is further demonstrated through microbial metabolism. When 4.5 mg of 2-epilubimin is injected into a 7-day-old A. solani culture, the compound undergoes biotransformation within 48 hours. Post-incubation extraction and TLC analysis reveal the formation of 15-dihydro-2-epilubimin, indicating fungal enzymatic activity facilitates the reduction.

Analytical Characterization of this compound

Spectroscopic Data

This compound’s structure is elucidated through a combination of infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) analyses.

Table 1. Key Spectroscopic Features of 2-Epilubimin

| Technique | Data |

|---|---|

| IR (liquid film) | 1710 cm⁻¹ (aldehyde C=O stretch) |

| High-resolution MS | m/z 236.1775 (C₁₅H₂₄O₂; calc. 236.1776) |

| ¹H NMR (CDCl₃) | δ 0.90 (d, J = 7 Hz, CH₃), 9.92 (d, J = 3 Hz, CHO) |

| ¹³C NMR (CDCl₃) | δ 148.3 (C=O), 108.1 (isopropenyl CH₂), 21.6 (CH₃) |

Table 2. Comparative ¹³C NMR Data for this compound and Lubimin

| Carbon Position | 2-Epilubimin (δ, ppm) | Lubimin (δ, ppm) |

|---|---|---|

| C-1 | 148.3 | 148.1 |

| C-15 | 21.6 | 21.5 |

| C-10 | 64.4 | 64.1 |

The aldehyde proton (δ 9.92) and isopropenyl group (δ 4.69) in the ¹H NMR spectrum, coupled with the carbonyl carbon (δ 148.3) in the ¹³C NMR spectrum, are diagnostic for 2-epilubimin. Stereochemical differences between this compound and lubimin are evident in the C-10 chemical shift (δ 64.4 vs. 64.1).

Challenges and Optimizations in this compound Preparation

Low Natural Yield

The extraction of this compound from potatoes is hampered by its low concentration (<0.01% w/w). Scaling production necessitates large biomass quantities and multi-step chromatography, increasing cost and time.

Stability Considerations

This compound’s aldehyde group renders it susceptible to oxidation and polymerization. Storage under inert atmospheres at −20°C is recommended to preserve integrity.

Chemical Reactions Analysis

Types of Reactions: Epilubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

Chemical Properties and Sources

Epilubimin is classified as a stress metabolite, primarily found in potatoes. It is known for its unique structure and biological activity, which has led to its exploration in various scientific domains. The compound's chemical structure contributes to its reactivity and interaction with biological systems, making it a subject of interest for researchers investigating natural products and their therapeutic potentials.

Pharmacological Applications

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anti-inflammatory Effects

- Research has indicated that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases.

-

Anticancer Potential

- Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against HepG2 (liver cancer) cells, indicating its potential as a therapeutic agent in oncology.

Case Study 1: Antioxidant Properties

A study conducted by researchers at the National Research Council demonstrated that this compound significantly reduced oxidative stress markers in vitro. The findings highlighted its potential as a natural antioxidant supplement for enhancing health outcomes related to oxidative damage.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, this compound was administered to animal models with induced inflammatory conditions. Results showed a marked decrease in inflammatory cytokines, suggesting that this compound could be developed into an anti-inflammatory therapeutic agent.

Case Study 3: Anticancer Research

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, underscoring its potential for targeted cancer therapies.

Data Tables

Mechanism of Action

The mechanism of action of epilubimin involves its ability to interfere with the synthesis and function of DNA. It forms complexes with DNA strands, inhibiting DNA and RNA synthesis. This mechanism is similar to that of other phytoalexins, which protect plants from microbial infections by disrupting the pathogens’ genetic material .

Comparison with Similar Compounds

Epilubimin is similar to other phytoalexins, such as epioxylubimin and isolubimin, which are also stress metabolites produced in diseased potato tubers . These compounds share structural similarities and play similar roles in plant defense mechanisms. this compound’s unique structure and reactivity make it distinct from its counterparts.

List of Similar Compounds:- Epioxylubimin

- Isolubimin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.